molecular formula C14H22N6O5S B10953742 N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide

N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10953742
M. Wt: 386.43 g/mol
InChI Key: UTORQXZCJXNOHT-UHFFFAOYSA-N
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Description

N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound characterized by its unique structure, which includes two pyrazole rings, a nitro group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Rings: The synthesis begins with the formation of the pyrazole rings. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Ethoxylation: The ethoxy group is added through an ethoxylation reaction, which involves the reaction of the pyrazole derivative with ethyl iodide in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group. This is achieved by reacting the pyrazole derivative with sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

    Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl or aryl halides, potassium carbonate.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Amino derivative.

    Substitution: Alkyl or aryl substituted pyrazole.

    Hydrolysis: Sulfonic acid and amine.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure, which may interact with various biological targets.

    Materials Science: The compound’s structural features make it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe in biological studies to investigate the function of specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide is not well-documented. based on its structure, it is likely to interact with biological molecules through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with nucleophilic sites on proteins or nucleic acids. The nitro group may also play a role in redox reactions within biological systems.

Properties

Molecular Formula

C14H22N6O5S

Molecular Weight

386.43 g/mol

IUPAC Name

N-[3-(3-ethoxy-4-nitropyrazol-1-yl)propyl]-1-ethyl-3-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C14H22N6O5S/c1-4-18-10-13(11(3)16-18)26(23,24)15-7-6-8-19-9-12(20(21)22)14(17-19)25-5-2/h9-10,15H,4-8H2,1-3H3

InChI Key

UTORQXZCJXNOHT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)NCCCN2C=C(C(=N2)OCC)[N+](=O)[O-]

Origin of Product

United States

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